molecular formula C8H6BrClN2 B1272454 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile CAS No. 42951-71-3

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Cat. No.: B1272454
CAS No.: 42951-71-3
M. Wt: 245.5 g/mol
InChI Key: UUEREACRVVTQKF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS: 42951-71-3) is a halogenated pyridine derivative with the molecular formula C₈H₆BrClN₂ and a molecular weight of 245.51 g/mol . It is a white crystalline solid with a melting point of 106–108°C, a predicted boiling point of 320.1±37.0°C, and solubility in polar solvents such as ethanol, dichloromethane, and acetonitrile . The compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals (e.g., glyphosate derivatives), and biologically active molecules .

Preparation Methods

Cyclocondensation Approaches

Constructing the pyridine ring de novo with pre-installed substituents offers an alternative to post-synthetic modifications. This method often employs Hantzsch-like cyclization or Kröhnke pyridine synthesis.

Hantzsch Dihydropyridine Route

A four-component Hantzsch reaction using ethyl acetoacetate, ammonia, aldehydes, and cyanide sources can yield dihydropyridine intermediates, which are subsequently oxidized and functionalized.

  • Intermediate : 4,6-Dimethyl-1,4-dihydronicotinonitrile.
  • Halogenation : Bromination and chlorination are performed post-cyclization using NXS (X = Br, Cl) reagents.
  • Challenges : Regioselectivity issues arise due to competing directing effects of methyl and nitrile groups, necessitating protective group strategies.

Kröhnke Pyridine Synthesis

The Kröhnke method, involving the reaction of α,β-unsaturated ketones with ammonium acetate and malononitrile, provides a pathway to 3-cyanopyridines.

  • Precursor : 4,6-Dimethyl-2-pyrone reacted with malononitrile under basic conditions.
  • Halogenation : Subsequent bromination and chlorination at positions 5 and 2, respectively, using halogen gas in glacial acetic acid.
  • Yield : Limited data exists, but analogous syntheses suggest 60–75% efficiency.

Functional Group Interconversion

Cyanide Displacement of Halogen

Nitrile groups can be introduced via nucleophilic substitution of halogen atoms. For example, treating 5-bromo-2-chloro-4,6-dimethylpyridine with copper(I) cyanide (CuCN) in dimethylformamide (DMF) facilitates cyanation at position 3.

  • Conditions : Reflux in DMF at 120°C for 12–24 hours.
  • Side Reactions : Competing hydrolysis to carboxylic acids occurs if moisture is present, necessitating anhydrous conditions.

Thiol-to-Chlorine Substitution

As inferred from sulfhydryl chemistry, 2-mercapto-4,6-dimethylnicotinonitrile can undergo oxidative chlorination.

  • Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.
  • Mechanism : Oxidative displacement of the thiol group via a sulfenic acid intermediate.
  • Yield : Pilot studies on analogous systems report 65–80% conversion.

Industrial-Scale Optimization

Patent CN111099975A outlines solvent-free and silica gel-supported methodologies that enhance scalability and purity:

Solvent-Free Chlorination

  • Step 1 : 5-Bromo-2-chlorobenzoic acid is refluxed with SOCl₂ and catalytic DMF to form 5-bromo-2-chlorobenzoyl chloride.
  • Step 2 : Friedel-Crafts acylation with phenetole using silica gel-supported AlCl₃ under vacuum minimizes byproducts.
  • Purity : HPLC purity exceeds 99% after recrystallization.

Silica Gel-Mediated Reactions

Immobilizing AlCl₃ on silica gel improves reagent recovery and reduces aqueous waste. This method achieves 91–95% yields in benzophenone syntheses, suggesting adaptability for nicotinonitrile derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Chemistry

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile serves as a precursor for synthesizing various heterocyclic compounds. Its unique substitution pattern on the pyridine ring allows for the creation of derivatives with distinct chemical properties. It can be utilized in multi-component reactions, enhancing synthetic pathways in organic chemistry.

The compound exhibits notable biological activities, making it a candidate for medicinal chemistry:

  • Cytotoxicity : Research indicates that derivatives of this compound have shown potential as cytotoxic agents against specific cancer cell lines. For example, a derivative demonstrated an IC50 value below 20 µM against MCF-7 breast cancer cells, indicating significant anticancer potential .
  • Antimicrobial Properties : Various studies have reported that this compound and its derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL .

Industrial Applications

The compound is also recognized for its role as a corrosion inhibitor for carbon steel in acidic environments. It effectively prevents corrosion through adsorption mechanisms, making it valuable in industrial settings where metal protection is critical .

Antioxidant Efficacy

A comparative study evaluated the antioxidant properties of various derivatives of this compound. The results indicated that certain derivatives achieved up to 86.3% inhibition of free radicals, comparable to ascorbic acid (89.2%) . The following table summarizes the antioxidant activities:

Compound% Inhibition
Ascorbic Acid89.2%
DMN Derivative 186.3%
DMN Derivative 280.0%
DMN Derivative 358.2%

Antimicrobial Testing

In vitro tests revealed that derivatives of the compound had MICs ranging from 32 to 128 µg/mL , indicating their potential as therapeutic agents against bacterial infections .

Cytotoxicity in Cancer

A specific derivative was tested against various cancer cell lines and exhibited significant cytotoxic effects, particularly through apoptosis induction mechanisms. This suggests that modifications to the structure can enhance its anticancer efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Nicotinonitrile Derivatives

The following table summarizes key structural analogs of 5-bromo-2-chloro-4,6-dimethylnicotinonitrile, highlighting differences in substituents, molecular weights, and applications:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (42951-71-3) Br (C5), Cl (C2), CH₃ (C4, C6) 245.51 Agrochemical/pharmaceutical intermediate
2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) Cl (C2, C5), CH₃ (C4, C6) 231.10 API production; higher reactivity due to dual Cl
5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (113893-02-0) Br (C5), OCH₃ (C2), CH₃ (C4, C6) 261.10 Reduced electrophilicity; pesticide intermediate
5-Bromo-2,4,6-trimethylnicotinonitrile (531521-32-1) Br (C5), CH₃ (C2, C4, C6) 225.08 Enhanced lipophilicity; drug discovery
5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile (866019-05-8) Br (C5), morpholine (C2), CH₃ (C4, C6) 295.16 Medicinal chemistry (morpholine enhances solubility)

Halogen Position and Reactivity

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile: The dual Cl substituents at C2 and C5 increase electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the mono-Cl analog .
  • 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile: Methoxy at C2 reduces electrophilicity, shifting reactivity toward coupling reactions (e.g., Suzuki-Miyaura) .

Steric and Electronic Effects

  • 5-Bromo-2,4,6-trimethylnicotinonitrile: The additional methyl group at C2 increases steric hindrance, limiting reactivity at C2 but enhancing stability for storage .
  • 5-Bromo-4,6-dimethyl-2-morpholinonicotinonitrile: The morpholine ring at C2 introduces hydrogen-bonding capacity, improving aqueous solubility and bioavailability .

Biological Activity

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS Number: 42951-71-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₆BrClN₂
  • Molecular Weight : 245.5 g/mol
  • Melting Point : 106–108 °C
  • Solubility : Soluble in dichloromethane, ethanol, and other organic solvents.
  • Hazard Classification : Irritant (risk codes: harmful by inhalation, skin contact, and if swallowed) .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects as a potential pharmacological agent.

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit anticancer properties. Research indicates that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example:

  • Case Study : A study on related pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for further development in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Enzyme Targets : Studies have indicated that this compound can act as an inhibitor for certain kinases and phosphatases, which are crucial in signaling pathways related to cell proliferation and survival .

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation
Enzyme InhibitionInhibits specific kinases/phosphatases involved in cellular signaling
CytotoxicityDemonstrates cytotoxic effects across various cancer types

Safety and Handling

Due to its irritant nature, proper safety measures should be taken when handling this compound. This includes wearing protective clothing and ensuring adequate ventilation in work areas to minimize exposure risks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile?

Methodological Answer: Synthetic routes typically involve halogenation and nitrile functionalization. For example:

  • Halogenation: Bromination of precursor pyridine derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions.
  • Nitrile Introduction: Cyano groups are introduced via nucleophilic substitution or palladium-catalyzed coupling.

Characterization:

  • NMR Spectroscopy: Proton environments are identified using 1H^1H NMR (e.g., δ2.4 for methyl groups, δ7.75–8.5 for aromatic protons in analogs) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 196/198 for bromine isotopes) confirm molecular weight .
  • Elemental Analysis: Validates empirical formulas (e.g., C: 42.67%, H: 2.56%, N: 14.22% for analogs) .

Table 1: Example NMR Data for Structural Analogs

Compound1H^1H NMR Shifts (δ)MS (m/z)
2-Bromo-5-methylnicotinonitrile2.4 (s, 3H), 7.75 (d, 1H), 8.4 (d, 1H)196 (79Br), 198 (81Br)

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (P210: avoid ignition sources) .
  • First Aid:
    • Skin contact: Rinse with water for 15 minutes (P303 + P361 + P353) .
    • Ingestion: Do NOT induce vomiting; seek immediate medical attention (P307 + P311) .
  • Storage: Keep in a cool (0–6°C), dry place, away from oxidizing agents .

Q. What spectroscopic and analytical data are essential for confirming the identity of this compound?

Methodological Answer: Key data include:

  • NMR: Assign methyl (δ2.0–2.5), aromatic (δ7.5–8.5), and nitrile (no direct 1H^1H signal) regions.
  • IR Spectroscopy: CN stretch (~2200 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₈H₆BrClN₂: calc. 263.93 g/mol).

Reference Data: Analogs like 2-Bromo-4-ethylnicotinonitrile show diagnostic MS peaks at m/z 210/212 (Br isotopes) .

Advanced Research Questions

Q. How do substituent positions (Br, Cl, CH₃) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: Bromine and chlorine deactivate the pyridine ring, directing electrophilic substitution to meta/para positions.
  • Steric Effects: Methyl groups at C4/C6 hinder coupling at adjacent positions.
  • Case Study: Palladium-catalyzed Suzuki-Miyaura coupling requires optimized ligands (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to overcome steric hindrance .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer: Factorial Design Example:

  • Factors: Temperature (60–100°C), reaction time (12–24 hrs), catalyst loading (1–5 mol%).
  • Response Variables: Yield, purity (HPLC).

Table 2: 2³ Factorial Design Matrix

RunTemp (°C)Time (hrs)Catalyst (%)Yield (%)
16012145
210024582

Analysis: Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 18 hrs, 3% catalyst) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states (e.g., B3LYP/6-31G* level).
  • Reaction Pathway Search: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for SNAr (nucleophilic aromatic substitution) .
  • Example: Computed activation energy (ΔG‡) for Cl substitution by NH₃: ~25 kcal/mol .

Q. How do substituents affect the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions: Nitrile groups hydrolyze to carboxylic acids under strong acid (H₂SO₄, reflux). Methyl groups stabilize via hyperconjugation.
  • Basic Conditions: Bromine may undergo elimination (e.g., dehydrohalogenation) if β-hydrogens are present.
  • Kinetic Studies: Monitor degradation via HPLC (e.g., t₁/₂ = 8 hrs in 1M NaOH at 25°C) .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Reproducibility Checks: Validate NMR solvent (CDCl₃ vs. DMSO-d6) and calibration.
  • Isotope Patterns: Confirm Br/Cl isotopic signatures in MS (e.g., 1:1 for Br, 3:1 for Cl) .
  • Collaborative Studies: Cross-validate data with independent labs using standardized protocols (e.g., ASTM E2224-23a) .

Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEREACRVVTQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377165
Record name 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-71-3
Record name 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.0 grams (0.040 mole) of 5-bromo-3-cyano-2-hydroxy -4,6-dimethylpyridine in 40 mL of phosphorus oxychloride is stirred, and one drop (catalyst) of N,N-dimethylformamide is added. The reaction mixture is then stirred at ambient temperature for about five hours, and then allowed to stand for about 72 hours. After this time, the reaction mixture is poured into 1000 mL of ice containing about one mL of concentrated hydrochloric acid. The mixture is stirred until the ice melts. The resultant precipitate is collected by filtration and washed with water. The solid is then dried under reduced pressure at about 60° C. An NMR spectrum of the solid indicates that it contains a large amount of starting material. The solid is then dissolved in 25 mL of phosphorus oxychloride, and two drops of N,N-dimethylformamide are added. The mixture is heated to reflux where it is stirred for about 18 hours. After this time, the reaction mixture is poured into 600 mL of ice containing about two mL of concentrated hydrochloric acid. The mixture is stirred until the ice melts. The resultant precipitate is collected by filtration, washed with water, and dried under reduced pressure at about 60° C., yielding 8.6 grams of 5-bromo-2-chloro-3-cyano -4,6-dimethylpyridine. The NMR spectrum is consistent with the proposed structure.
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9 g
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0 (± 1) mol
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Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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